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Compound of Interest

2-(4-Phenylthiazol-2-YL )acetic
Compound Name: d
aci

Cat. No.: B150953

An In-depth Technical Guide to 2-(4-
Phenylthiazol-2-YL)acetic acid

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 2-(4-Phenylthiazol-2-YL)acetic acid, tailored for researchers,
scientists, and drug development professionals.

Chemical and Physical Properties

2-(4-Phenylthiazol-2-YL)acetic acid, with the CAS number 16441-28-4, possesses a
molecular formula of CL11H9NO2S and a molecular weight of 219.26 g/mol . While
comprehensive experimental data for all physical properties are not readily available, the
following table summarizes known and estimated values.
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Property Value Source/Notes
Molecular Formula C11H9NO2S [1]
Molecular Weight 219.26 g/mol [1]
CAS Number 16441-28-4 [1]
Melting Point 90-91 °C [2]
- ) ) Estimation based on similar
Boiling Point Estimated >400 °C ) ) )
aromatic carboxylic acids.

Flash Point 209.6 °C [2]

Soluble in methanol, ethanol, General solubility
Solubility and DMSO. Sparingly soluble characteristics of similar

in water. thiazole derivatives.

_ Estimation based on the

pKa Estimated 4-5

carboxylic acid group.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 2-(4-

Phenylthiazol-2-YL)acetic acid. While a complete set of publicly available spectra is limited,

the following tables outline the expected chemical shifts for *H and 3C NMR, and potential

fragmentation patterns in mass spectrometry based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected *H NMR Chemical Shifts (in CDCIs)
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Chemical Shift (8) ppm Multiplicity Assighment

~10-12 Singlet (broad) 1H, -COOH

~7.8-8.0 Multiplet 2H, Phenyl H (ortho)
~7.3-7.5 Multiplet 3H, Phenyl H (meta, para)
~7.1 Singlet 1H, Thiazole H

~3.8 Singlet 2H, -CH2-

Expected 3C NMR Chemical Shifts (in CDCls)

Chemical Shift (6) ppm Assignment
~175 -COOH

~168 Thiazole C2
~150 Thiazole C4
~134 Phenyl C (ipso)
~129 Phenyl CH
~128 Phenyl CH
~126 Phenyl CH
~115 Thiazole C5
~40 -CH2-

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-(4-Phenylthiazol-2-YL)acetic acid is expected to
show a molecular ion peak [M]* at m/z 219. Key fragmentation patterns would likely involve the
loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the acetic acid side chain.

Experimental Protocols
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Synthesis of 2-(4-Phenylthiazol-2-YL)acetic acid

A common synthetic route to 2-(4-Phenylthiazol-2-YL)acetic acid involves the Hantzsch
thiazole synthesis.[1]

Materials:

e Thiobenzamide

o Ethyl chloroacetoacetate

e Methanol

e Lithium hydroxide (LiOH)

o Water

o Diethyl ether

e Magnesium sulfate (MgSQOa4)
e Hydrochloric acid (HCI)

Procedure:

A suspension of thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL) is prepared in a
round-bottom flask equipped with a reflux condenser.[1]

o Ethyl chloroacetoacetate (1.7 g, 10.36 mmol) is added to the suspension.[1]

e The reaction mixture is heated to reflux for 24 hours.[1]

 After cooling to room temperature, a solution of LiOH (1 g) in water (4 mL) is added.[1]
e The mixture is stirred at room temperature for 4 hours.[1]

e The reaction mixture is concentrated under reduced pressure.[1]
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e The residue is suspended in water and extracted with diethyl ether. The organic layer is
discarded.[1]

e The aqueous layer is acidified to pH 3-4 with HCI and then extracted with diethyl ether.[1]

e The combined organic layers are dried over MgSOa, filtered, and concentrated to yield 2-(4-
phenylthiazol-2-yl)acetic acid.[1]

Step 1: Thiazole Ring Formation

Step 2: Saponification Step 3: Acidification & Extraction
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Click to download full resolution via product page
Caption: Synthesis workflow for 2-(4-Phenylthiazol-2-YL)acetic acid.

Biological Activities and Signaling Pathways

Derivatives of 2-(4-Phenylthiazol-2-YL)acetic acid have shown promise in several therapeutic
areas, including as anticancer, antifungal, and anti-inflammatory agents. The following sections
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detail the putative mechanisms of action.

Anticancer Activity: Targeting SIRT2 and EGFR

Certain thiazole derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2) and the
Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer
progression.

o SIRT2 Inhibition: SIRT2 is a deacetylase that plays a role in cell cycle regulation and
tumorigenesis. Its inhibition can lead to the accumulation of acetylated proteins, such as p53
and a-tubulin, which can induce cell cycle arrest and apoptosis.

o EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers
downstream signaling pathways like the PI3K/Akt and MAPK/ERK pathways, promoting cell
proliferation, survival, and metastasis. Inhibition of EGFR blocks these pro-cancerous
signals.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(4-Phenylthiazol-2-YL)
acetic acid derivative
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2-(4-Phenylthiazol-2-YL)
acetic acid derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nim.nih.gov]

e 2. Oxidative Stress Responses in the Human Fungal Pathogen, Candida albicans - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [physical and chemical properties of 2-(4-Phenylthiazol-
2-YL)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b150953#physical-and-chemical-properties-of-2-4-
phenylthiazol-2-yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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